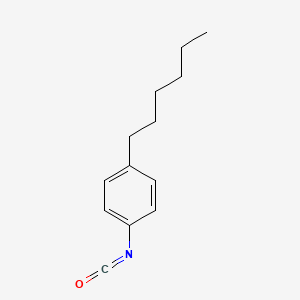

1-Hexyl-4-isocyanatobenzene

Description

Contextualization within Organic Isocyanate Chemistry

Isocyanates are a class of organic compounds characterized by the functional group -N=C=O. This group is highly reactive, readily participating in addition reactions with nucleophiles such as alcohols, amines, and water to form carbamates, ureas, and amines with the evolution of carbon dioxide, respectively. Phenyl isocyanate, the simplest aromatic isocyanate, serves as a foundational molecule in this class, and its chemistry is well-established. ebi.ac.uk The isocyanate functional group's reactivity is a cornerstone of polyurethane chemistry, leading to the formation of a vast array of polymeric materials. The reactivity of isocyanates can be influenced by the nature of the substituent on the aromatic ring.

1-Hexyl-4-isocyanatobenzene belongs to the family of aromatic isocyanates. Its structure, featuring a hexyl group attached to the benzene (B151609) ring, distinguishes it from simpler counterparts like phenyl isocyanate. This alkyl substitution can modulate the electronic properties of the isocyanate group and introduce steric effects, thereby influencing its reactivity and the properties of its derivatives.

Aromatic and Alkyl Functionality in Molecular Design

The dual functionality of this compound, comprising an aromatic core and a flexible alkyl chain, is a key aspect of its molecular design. The aromatic ring provides a rigid, planar scaffold that can participate in π-π stacking interactions, a crucial factor in the formation of ordered structures such as liquid crystals. The isocyanate group, being highly reactive, provides a site for chemical modification and polymerization.

The hexyl group, a six-carbon alkyl chain, imparts several important characteristics. It enhances the molecule's solubility in nonpolar organic solvents and introduces conformational flexibility. This alkyl chain can influence the self-assembly behavior of the molecule and its derivatives, affecting properties like melting point, boiling point, and the mesophase behavior in liquid crystals. The interplay between the rigid aromatic core and the flexible alkyl tail is a common strategy in the design of molecules for materials science applications.

Significance of this compound in Chemical Sciences

The significance of this compound in the chemical sciences stems from its utility as a building block for more complex molecules and materials. Its bifunctional nature allows for its incorporation into polymers, leading to materials with tailored properties. For instance, the isocyanate group can be used to anchor the molecule to a polymer backbone or to form cross-linked networks.

Research has explored its use in the synthesis of novel liquid crystals, where the molecular shape and intermolecular interactions dictated by the aromatic core and alkyl tail are critical for the formation of mesophases. Furthermore, its derivatives have been investigated for their potential in various applications, leveraging the unique combination of properties conferred by the aromatic isocyanate and hexyl functionalities.

Overview of Key Research Domains

The academic research involving this compound primarily falls into the following domains:

Organic Synthesis: The development of efficient synthetic routes to this compound and its derivatives is a fundamental area of research. amazonaws.com

Materials Science: A significant portion of the research focuses on the application of this compound in the design and synthesis of new materials, particularly liquid crystals and polymers. nih.govresearchgate.net Theoretical studies using density functional theory and molecular mechanics have been employed to investigate the molecular properties and interactions of related isothiocyanate analogs, which provides insight into the behavior of this compound in condensed phases. nih.govresearchgate.net

Polymer Chemistry: The reactive isocyanate group makes this compound a valuable monomer or chain modifier in the synthesis of polyurethanes and other polymers. chiralen.com

Chemical and Physical Properties

The properties of this compound are tabulated below.

| Property | Value |

| Molecular Formula | C13H17NO |

| Molecular Weight | 203.28 g/mol bldpharm.com |

| CAS Number | 307959-18-8 bldpharm.com |

Synthesis of this compound

A documented method for the synthesis of this compound starts from 4-hexylbenzoic acid. amazonaws.com The process involves the conversion of the carboxylic acid to the corresponding acyl chloride using thionyl chloride (SOCl2). The resulting 4-hexylbenzoyl chloride is then subjected to a Curtius rearrangement. This is achieved by reacting the acyl chloride with an azide (B81097) source, typically sodium azide, to form an acyl azide intermediate. Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas to form the isocyanate.

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

1-hexyl-4-isocyanatobenzene |

InChI |

InChI=1S/C13H17NO/c1-2-3-4-5-6-12-7-9-13(10-8-12)14-11-15/h7-10H,2-6H2,1H3 |

InChI Key |

MPPJTJFVFAQIPN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)N=C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Hexyl 4 Isocyanatobenzene

Conventional Routes for Aryl Isocyanate Synthesis

The synthesis of aryl isocyanates, including 1-hexyl-4-isocyanatobenzene, has historically been dominated by methods involving phosgene (B1210022). However, due to the extreme toxicity of phosgene, significant research has been dedicated to developing safer, non-phosgene alternatives. acs.orgnih.govrsc.org

Phosgene-Based Approaches and Innovations

The traditional and most widely used industrial method for producing aryl isocyanates is the reaction of a primary amine with phosgene (COCl₂). nih.govgoogle.com This process, known as phosgenation, would involve reacting the precursor 4-hexylaniline (B1328933) with phosgene. The reaction typically occurs in an inert solvent, such as chlorobenzene (B131634) or dichlorobenzene. google.comjustia.com The process can be conducted in either the liquid or gas phase. nih.gov

Liquid-Phase Phosgenation: This direct method involves reacting the amine with excess phosgene in a liquid solvent. acs.org It is well-suited for amines with high boiling points. nih.gov An intermediate carbamoyl (B1232498) chloride is formed, which is then thermally dehydrochlorinated to yield the isocyanate and two equivalents of hydrogen chloride (HCl). google.com

Gas-Phase Phosgenation: In this approach, the amine is vaporized and reacted with gaseous phosgene at high temperatures (200–600 °C). nih.govpatsnap.com This innovation can reduce energy consumption and solvent usage, making the process more efficient and environmentally friendly. patsnap.compatsnap.com

Innovations in phosgene-based synthesis aim to mitigate the hazards associated with handling phosgene. One significant advancement is the in situ generation of phosgene from less toxic precursors. For instance, a photochemical process can convert chloroform (B151607) (CHCl₃) and oxygen into phosgene directly within the reaction mixture, avoiding the storage and transport of highly toxic phosgene gas. kobe-u.ac.jp

| Method | Description | Advantages | Disadvantages |

| Liquid-Phase Phosgenation | Reaction of an amine with excess phosgene in an inert solvent. acs.orgnih.gov | Well-established, high yield, suitable for high-boiling point amines. nih.govgoogle.com | Uses highly toxic phosgene, produces corrosive HCl byproduct, requires significant solvent. google.com |

| Gas-Phase Phosgenation | Vaporized amine reacts with gaseous phosgene at high temperatures. nih.gov | Reduced solvent use, lower energy consumption compared to some liquid-phase processes. patsnap.compatsnap.com | Requires high temperatures, still uses toxic phosgene. nih.gov |

| In Situ Phosgenation | Phosgene is generated within the reactor from precursors like chloroform. kobe-u.ac.jp | Avoids storage and transport of phosgene, enhancing safety. kobe-u.ac.jp | May involve complex reaction setups and specific conditions (e.g., UV light). |

Phosgene-Free Alternatives for Isocyanate Generation

The significant risks associated with phosgene have driven the development of numerous phosgene-free synthetic routes. acs.orgnih.gov These methods often involve rearrangement reactions or the use of alternative carbonyl sources.

Rearrangement Reactions:

Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097), derived from a carboxylic acid, to form an isocyanate with the loss of nitrogen gas. wikipedia.org The reaction proceeds through a concerted mechanism, which ensures the retention of the stereochemical configuration of the migrating group. wikipedia.orglscollege.ac.in It is highly versatile and tolerant of a wide range of functional groups. wikipedia.orglscollege.ac.in

Hofmann Rearrangement: This method converts a primary amide into an isocyanate intermediate by treatment with bromine or chlorine in a strong base. thieme-connect.de The isocyanate can then be trapped or hydrolyzed to form a primary amine with one less carbon atom than the starting amide.

Lossen Rearrangement: In this reaction, a hydroxamic acid is activated (e.g., by O-acylation) and then converted to an isocyanate upon treatment with a base or heat. thieme-connect.decarleton.ca This method is considered a greener alternative as it can start from bio-based materials and avoids highly toxic reagents. carleton.ca

Other Phosgene-Free Methods:

Reductive Carbonylation: This approach synthesizes isocyanates or their carbamate (B1207046) precursors from nitro compounds (e.g., 4-hexyl-1-nitrobenzene) using carbon monoxide (CO). acs.orgnih.gov The reaction is typically catalyzed by transition metals like palladium. ionike.comukessays.comnwo.nl The resulting carbamate can then be thermally decomposed to the isocyanate. nih.govnwo.nl

Dehydration of Carbamic Acids: Aryl amines can react with carbon dioxide (CO₂) to form carbamic acid intermediates. These can then be dehydrated in situ using reagents like dimethyl sulfoxide (B87167) (DMSO) activated by trifluoroacetic anhydride (B1165640) to yield the isocyanate. gaylordchemical.com

Reaction with Diorganocarbonates: Organic formamides can react with diorganocarbonates, and the resulting product can be thermolyzed to produce the corresponding isocyanate in high yields. google.com

| Method | Starting Material | Key Reagents/Conditions | Key Features |

| Curtius Rearrangement | Carboxylic Acid | Acyl azide formation, then heat or photolysis. wikipedia.org | Versatile, high functional group tolerance, stereospecific. wikipedia.orglscollege.ac.in |

| Hofmann Rearrangement | Primary Amide | Br₂ or Cl₂, strong base (e.g., NaOH). thieme-connect.de | Forms amine with one less carbon; isocyanate is an intermediate. |

| Lossen Rearrangement | Hydroxamic Acid | Activation (e.g., acylation), then base or heat. carleton.ca | Can utilize bio-based precursors, avoids toxic reagents. carleton.ca |

| Reductive Carbonylation | Nitro Compound | CO, alcohol, transition metal catalyst (e.g., Pd). acs.orgnih.gov | Phosgene-free route to carbamate precursors. nih.gov |

| Carbamic Acid Dehydration | Amine | CO₂, base (e.g., DBU), dehydrating agent (e.g., activated DMSO). gaylordchemical.com | Uses CO₂ as a C1 source, mild conditions. gaylordchemical.comscholaris.ca |

Precursor Synthesis Strategies for this compound

There are two main strategies for synthesizing 4-hexylaniline:

Alkylation of Aniline (B41778): This approach involves the direct alkylation of aniline with a hexyl halide (e.g., 1-bromohexane (B126081) or 1-chlorohexane) under basic conditions. This method introduces the hexyl group directly onto the aniline ring, primarily at the para position due to steric and electronic effects, though ortho-alkylation can be a competing side reaction.

Reduction of 4-Nitrohexylbenzene: This is a common industrial method that proceeds in two steps. First, benzene (B151609) is alkylated with a hexyl group via a Friedel-Crafts reaction to form hexylbenzene. Hexylbenzene is then nitrated to produce 4-nitrohexylbenzene. Finally, the nitro group is reduced to an amine using catalytic hydrogenation with catalysts such as palladium or platinum, or by using other reducing agents like iron in acidic medium. This route often provides better regioselectivity for the para-substituted product compared to direct alkylation of aniline.

| Precursor Synthesis Route | Starting Materials | Key Steps | Advantages |

| Alkylation of Aniline | Aniline, Hexyl Halide | Direct alkylation under basic conditions. | More direct, fewer steps. |

| Reduction of 4-Nitrohexylbenzene | Benzene, Hexyl Halide, Nitrating Agent | Friedel-Crafts alkylation, nitration, then catalytic hydrogenation. | High regioselectivity for the para isomer, common industrial process. |

Catalytic Systems in this compound Formation

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of isocyanate synthesis. Various catalytic systems are employed depending on the chosen synthetic route.

For phosgene-free routes , catalysis is crucial:

Reductive Carbonylation of Nitroarenes: This is one of the most studied catalytic phosgene-free methods. It typically employs homogeneous palladium complexes with ligands like 1,10-phenanthroline. ionike.comukessays.com The reaction converts a nitro compound (4-hexyl-1-nitrobenzene) and carbon monoxide into a carbamate, which is a stable precursor to the isocyanate. ionike.comukessays.com Heterogenized palladium catalysts have also been developed to facilitate catalyst recycling and improve the sustainability of the process. nih.govsemanticscholar.org

Thermal Decomposition of Carbamates: The conversion of carbamates (formed via reductive carbonylation or other routes) to isocyanates is often facilitated by catalysts. Zinc-based catalysts, such as zinc-incorporated berlinite (B1174126) (ZnAlPO₄) or zinc oxide, have shown high activity for this thermal cracking step. nih.gov

Rearrangement Reactions: While often thermally induced, rearrangement reactions can also be catalyzed. For instance, the Curtius rearrangement can be catalyzed by Lewis acids like boron trifluoride, which can lower the required decomposition temperature by as much as 100 °C and improve the isocyanate yield. lscollege.ac.in

| Catalytic System | Reaction | Catalyst Example | Key Finding |

| Homogeneous Palladium Complex | Reductive Carbonylation | Pd(phen)Cl₂ (phen = 1,10-phenanthroline) ionike.com | Effective for converting nitroarenes to carbamates with high selectivity. ionike.comukessays.com |

| Heterogeneous Palladium Catalyst | Reductive Carbonylation | Pd@phen-POP nih.gov | Allows for catalyst recyclability while maintaining high reactivity. nih.gov |

| Zinc-Based Catalysts | Carbamate Decomposition | ZnAlPO₄ nih.gov | High catalytic activity for the thermal decomposition of carbamates to isocyanates. nih.gov |

| Lewis Acids | Curtius Rearrangement | Boron Trifluoride (BF₃) lscollege.ac.in | Significantly reduces the reaction temperature and increases isocyanate yield. lscollege.ac.in |

Advanced Purification and Isolation Techniques for Isocyanate Compounds

The purification of isocyanates like this compound is challenging due to their reactivity and thermal sensitivity. Crude reaction mixtures often contain unreacted starting materials, catalysts, solvents, and polymeric byproducts. google.comjustia.com Advanced purification methods are required to achieve high purity.

Advanced Distillation Methods: Due to the risk of thermal degradation, specialized distillation techniques are employed.

Thin-Film Evaporation: This technique is widely used for purifying thermally sensitive compounds. google.comjustia.comgoogle.comsms-vt.com The crude isocyanate is spread as a thin film on a heated surface under high vacuum. This minimizes the residence time at high temperatures, reducing the formation of polymeric residues and other byproducts. google.comsms-vt.com The process can be run in one or two stages to achieve very low levels of residual impurities. sms-vt.com

Short Path Evaporation: A variation of thin-film evaporation where the condenser is placed inside the evaporator body, creating a very short path for the vapor. This allows for even lower operating pressures and temperatures, making it ideal for highly sensitive isocyanates. sms-vt.com

Supercritical Fluid Extraction (SFE): This is a green and efficient purification technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. google.comajgreenchem.commdpi.com Supercritical CO₂ has the solvating power of a liquid but the diffusivity of a gas, allowing it to selectively dissolve the isocyanate monomer from the crude mixture, leaving behind non-volatile tars and catalyst residues. google.comajgreenchem.com The extraction can be performed at relatively low temperatures (e.g., 31-100 °C), preventing thermal degradation. google.com After extraction, the CO₂ can be easily removed by depressurization. google.com

| Purification Technique | Principle | Advantages | Common Application |

| Thin-Film Evaporation | Evaporation from a mechanically spread thin film under high vacuum. google.comsms-vt.com | Minimizes thermal stress and residence time, reduces byproduct formation. sms-vt.com | Separation of isocyanates from high-boiling, polymeric tars. google.comgoogle.com |

| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO₂) as a selective solvent. google.comajgreenchem.com | Low-temperature operation, non-toxic solvent, high selectivity, no solvent residue. ajgreenchem.commdpi.com | Removal of unreacted diisocyanate monomers from prepolymer condensates. google.com |

Polymerization Studies of 1 Hexyl 4 Isocyanatobenzene

Anionic Polymerization Mechanisms and Kinetics

Anionic polymerization offers a powerful route for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. ethernet.edu.et However, the anionic polymerization of isocyanates presents challenges, such as side reactions including trimerization and back-biting by the growing chain end. researchgate.netnih.gov These side reactions can lead to a lack of control over the final polymer structure. nih.gov

The choice of initiator is crucial for achieving a controlled ("living") anionic polymerization of isocyanates. Conventional initiators often lead to rapid initiation rates that can be difficult to manage, contributing to the aforementioned side reactions. nih.gov To overcome these issues, researchers have explored various initiator systems and the use of additives.

One successful approach involves using an initiator with a slow initiation rate combined with an additive-like function. Sodium benzanilide (B160483) (Na-BA), for instance, has been shown to provide unprecedented control over the polymerization of n-hexyl isocyanate, a close structural analog of 1-hexyl-4-isocyanatobenzene. nih.gov This initiator system results in high polymer yields with predictable molecular weights and narrow molecular weight distributions (MWD), as it mitigates side reactions without the need for an external additive. nih.gov

Alkyllithium initiators are also commonly used, but their efficiency is affected by their state of aggregation in nonpolar solvents. uni-bayreuth.de For example, n-butyllithium tends to be highly aggregated and can result in incomplete initiation. uni-bayreuth.de In contrast, less aggregated initiators like sec-butyllithium (B1581126) can provide faster and more controlled initiation. uni-bayreuth.de

Another effective system for the controlled anionic polymerization of n-hexyl isocyanate (HIC) is the use of sodium diphenylmethane (B89790) (NaDPM) as an initiator in the presence of sodium tetraphenylborate (B1193919) (NaBPh₄). researchgate.net The addition of NaBPh₄ helps to suppress termination reactions, leading to a living polymerization. researchgate.net

| Initiator System | Key Features | Outcome | Reference |

|---|---|---|---|

| Sodium benzanilide (Na-BA) | Slow initiation rate; built-in additive function | High yield, controlled MW and narrow MWD | nih.gov |

| Sodium diphenylmethane (NaDPM) / NaBPh₄ | Use of a common-ion salt additive | Termination-free propagation; living polymerization | researchgate.net |

| sec-Butyllithium | Less aggregated in solution | Fast and controlled initiation | uni-bayreuth.de |

The counterion and the solvent play significant roles in the kinetics and control of the anionic polymerization of isocyanates. The nature of the interaction between the growing polymer chain end (an amidate anion) and its counterion can dictate the stability of the active center.

In the polymerization of n-hexyl isocyanate initiated with NaDPM, the presence of NaBPh₄ introduces a common ion (Na⁺). researchgate.net This suppresses the formation of unstable free amidate anions, favoring more stable amidate ion pairs. researchgate.net The bulky tetraphenylborate anion also provides steric hindrance at the chain end, which further restricts the mobility of the living chain end and suppresses the back-biting reaction that leads to trimer formation. researchgate.net

The solvent choice significantly impacts the polymerization rate and the state of the active species. uni-bayreuth.de In polar solvents like tetrahydrofuran (B95107) (THF), the polymerization is typically very fast. uni-bayreuth.de This is attributed to the solvation of the counterions, which leads to the formation of more reactive, solvent-separated ion pairs or free ions. In nonpolar hydrocarbon solvents, the polymerization is much slower due to the strong aggregation of the organolithium initiators and the growing polymer chains, which exist as less reactive, tightly-bound ion pairs. uni-bayreuth.de The optimal conditions for the controlled anionic polymerization of HIC using a sodium naphthalenide initiator were found to be at -98 °C in THF in the presence of NaBPh₄. researchgate.net

Coordination Polymerization of this compound

Coordination polymerization, often catalyzed by transition metal complexes, provides an alternative and powerful method for synthesizing polyisocyanates. wikipedia.org This technique is particularly noted for its ability to control the stereochemistry of the resulting polymer. uomustansiriyah.edu.iq

A variety of transition metal catalysts are effective for the polymerization of isocyanates. Ziegler-Natta catalysts, which are typically based on titanium compounds combined with organoaluminum co-catalysts, were among the first to be developed for stereospecific polymerization. wikipedia.orguomustansiriyah.edu.iq

More recently, well-defined single-site catalysts, such as half-titanocene complexes, have been employed for the synthesis of polyisocyanates with controlled architectures. For example, a chiral half-titanocene complex, [CpTiCl₂(O-(S)-2-Bu)], has been successfully used to synthesize well-defined statistical and block copolymers of n-hexyl isocyanate. nih.gov These catalysts operate through a coordination-insertion mechanism, where the monomer coordinates to the metal center before inserting into the metal-polymer bond. youtube.com This process allows for precise control over the polymerization. youtube.com Rare earth metal complexes have also been investigated as initiators for n-hexyl isocyanate polymerization. sigmaaldrich.com

| Catalyst Type | Example | Monomer(s) | Key Outcome | Reference |

|---|---|---|---|---|

| Ziegler-Natta | TiCl₄ / Organoaluminum complexes | Various olefins, dienes | Stereoregular polymers | wikipedia.orguomustansiriyah.edu.iq |

| Half-Titanocene Complex | [CpTiCl₂(O-(S)-2-Bu)] | n-Hexyl isocyanate, TESPI | Well-defined statistical and block copolymers | nih.gov |

| Rare Earth Complexes | Ln(OAr)₃ | n-Hexyl isocyanate | Polymerization initiation | sigmaaldrich.com |

A defining characteristic of polyisocyanates is their ability to adopt a stable helical conformation in both solution and the solid state. nih.gov The rigidity of the polymer backbone, arising from the hindered rotation around the C-N bond of the amide linkage, forces the chain into a helical structure.

Copolymerization with Other Monomers

The properties of poly(this compound) can be tailored by copolymerizing it with other monomers. This can be achieved through either anionic or coordination polymerization techniques to create various copolymer architectures, such as block or statistical copolymers.

Well-defined statistical copolymers of n-hexyl isocyanate (HIC) and 3-(triethoxysilyl)propyl isocyanate (TESPI) have been synthesized via coordination polymerization using a chiral half-titanocene catalyst. nih.gov Additionally, block copolymers of these two monomers were prepared by sequential coordination polymerization. nih.gov

Living anionic polymerization has been employed to synthesize rod-coil-rod triblock copolymers, for example by combining the rigid poly(n-hexyl isocyanate) block with a flexible poly(2-vinylpyridine) block. sigmaaldrich.com The synthesis of block copolymers comprising poly(n-hexyl isocyanate) and other blocks like polystyrene and polyisoprene has also been reported, leading to materials that can self-assemble into various nanostructures. mdpi.com The ability to create these complex macromolecular architectures opens up possibilities for new materials with tunable properties for a range of applications. nih.gov

Synthesis of Block Copolymers

The synthesis of block copolymers involving poly(this compound) can be effectively achieved through living polymerization techniques, such as anionic and coordination polymerization. These methods allow for the sequential addition of different monomers to create well-defined block structures.

One prominent method for synthesizing block copolymers of isocyanates is through coordination polymerization using organotitanium(IV) catalysts. For instance, a chiral half-titanocene complex can be used to initiate the polymerization of one monomer block, followed by the sequential addition of the second monomer. This approach has been successfully employed for the synthesis of block copolymers of n-hexyl isocyanate (HIC) and 3-(triethoxysilyl)propyl isocyanate (TESPI). The synthesis typically begins with the polymerization of the bulkier monomer to ensure efficient initiation and control over the first block's molecular weight. nih.gov

A general procedure for the synthesis of a diblock copolymer, for example, poly(3-(triethoxysilyl)propyl isocyanate)-block-poly(n-hexyl isocyanate) (PTESPI-b-PHIC), involves dissolving the titanocene (B72419) initiator in a suitable solvent like toluene, followed by the addition of the first monomer (TESPI). After a designated reaction time, the second monomer (HIC) is introduced to the living polymer chain. The reaction is then quenched, and the resulting block copolymer is isolated. nih.gov The molecular characteristics of the synthesized block copolymers can be controlled by adjusting the monomer-to-initiator ratio and the reaction time for each block.

Below is a data table illustrating the synthesis of PTESPI-b-PHIC block copolymers using a chiral half-titanocene initiator, showcasing the control over molecular weight and composition.

| Sample | Initiator Concentration (mmol) | TESPI (mmol) | HIC (mmol) | Mn ( g/mol ) | Mw/Mn (PDI) | HIC content (mol%) |

| B1 | 0.13 | 2.01 | 6.86 | 25,400 | 1.25 | 84 |

| B2 | 0.12 | 2.41 | 5.49 | 22,100 | 1.21 | 78 |

| B3 | 0.11 | 2.81 | 4.12 | 19,800 | 1.18 | 71 |

Data adapted from studies on n-hexyl isocyanate and 3-(triethoxysilyl)propyl isocyanate copolymerization. nih.gov

Living anionic polymerization is another powerful technique for synthesizing block copolymers of isocyanates. This method often involves the use of initiators like sodium naphthalenide in the presence of an additive such as sodium tetraphenylborate (NaBPh4) to stabilize the propagating chain end and prevent side reactions. mdpi.com This "living" nature allows for the sequential polymerization of different isocyanate monomers or other types of monomers, leading to the formation of well-defined block copolymers with narrow molecular weight distributions. researchgate.net

Statistical Copolymerization Strategies

Statistical copolymerization provides a means to tailor the properties of polyisocyanates by randomly incorporating two or more different monomer units along the polymer chain. The distribution of these monomers is governed by their respective reactivity ratios. Coordination polymerization with catalysts like chiral half-titanocene complexes has been effectively used for the statistical copolymerization of isocyanates. mdpi.com

In a typical statistical copolymerization of n-hexyl isocyanate (HIC) and 3-(triethoxysilyl)propyl isocyanate (TESPI), the two monomers are added simultaneously to the initiator solution. The composition of the resulting copolymer is determined by the feed ratio of the monomers and their reactivity ratios. mdpi.com The reactivity ratios, rHIC and rTESPI, indicate the preference of a growing polymer chain ending in one monomer unit to add the same or the other monomer.

To determine these reactivity ratios, a series of copolymerization reactions are carried out with varying initial monomer feed ratios. mdpi.com The composition of the resulting copolymers is then determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. From this data, the reactivity ratios can be calculated using various methods, such as the Fineman-Ross, Kelen-Tüdös, or computational programs like COPOINT. mdpi.comdntb.gov.ua

The following table presents data from the statistical copolymerization of HIC and TESPI, which is used to determine the monomer reactivity ratios.

| Sample | HIC in feed (mol%) | TESPI in feed (mol%) | HIC in copolymer (mol%) | Mn ( g/mol ) | Mw/Mn (PDI) |

| S1 | 80 | 20 | 76 | 18,500 | 1.28 |

| S2 | 60 | 40 | 55 | 17,200 | 1.25 |

| S3 | 50 | 50 | 46 | 16,800 | 1.23 |

| S4 | 40 | 60 | 37 | 16,100 | 1.21 |

| S5 | 20 | 80 | 18 | 15,500 | 1.19 |

Data adapted from studies on n-hexyl isocyanate and 3-(triethoxysilyl)propyl isocyanate copolymerization. mdpi.com

From such data, the reactivity ratios for the HIC/TESPI system using a specific titanocene initiator were calculated to be rHIC = 1.25 and rTESPI = 0.80. These values, both being close to 1, suggest a tendency towards random incorporation of the two monomers, with a slight preference for the addition of HIC.

Investigating Polymerization Efficiency and Chain Growth Dynamics

The efficiency of a polymerization process and the dynamics of chain growth are critical for controlling the molecular weight and architecture of the resulting polymers. Living polymerizations are characterized by the absence of chain termination and chain transfer reactions, leading to high polymerization efficiency and predictable chain growth. wikipedia.org

In a living polymerization, the number of active polymer chains remains constant throughout the reaction. This leads to a linear relationship between the number-average molecular weight (Mn) of the polymer and the monomer conversion. Furthermore, the molecular weight can be predetermined by the initial molar ratio of the monomer to the initiator. researchgate.net

The living anionic polymerization of n-hexyl isocyanate (HIC) in the presence of sodium tetraphenylborate (NaBPh4) serves as an excellent model to understand these dynamics. The NaBPh4 additive helps to suppress side reactions, such as trimerization, by stabilizing the active amidate anion at the growing chain end. researchgate.net This results in a controlled polymerization process where the molecular weight increases linearly with the monomer-to-initiator ratio, and the resulting polymers have a narrow molecular weight distribution (low polydispersity index, PDI). researchgate.net

The following table demonstrates the controlled nature of the anionic polymerization of HIC, highlighting the relationship between the theoretical and experimentally determined molecular weights.

| [Monomer]/[Initiator] | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Mw/Mn (PDI) |

| 50 | 6,350 | 6,500 | 1.10 |

| 100 | 12,700 | 12,500 | 1.12 |

| 200 | 25,400 | 25,900 | 1.15 |

| 400 | 50,800 | 51,200 | 1.18 |

Data adapted from studies on the controlled anionic polymerization of n-hexyl isocyanate. researchgate.net

The close agreement between the theoretical and experimental molecular weights, along with the low PDI values, confirms the high efficiency of the initiation and the living nature of the polymerization. This indicates that each initiator molecule generates a polymer chain and that all chains grow at a similar rate without significant termination or transfer events. The chain growth dynamics are therefore characterized by a steady and uniform propagation of all polymer chains.

Liquid Crystalline Behavior and Mesophase Investigations

Molecular Design Principles for Liquid Crystallinity in Isocyanate Derivatives

The formation of liquid crystalline phases is fundamentally governed by molecular shape and intermolecular interactions. For calamitic (rod-like) liquid crystals, a key design principle is the presence of a rigid core coupled with one or more flexible terminal chains. In the case of isocyanate derivatives, the phenyl isocyanate unit can serve as a significant part of the rigid core.

Several factors are crucial for inducing liquid crystallinity in such molecules:

Anisotropy of Molecular Shape: A high aspect ratio (length-to-breadth) is essential. The linear arrangement of the hexyl chain, the benzene (B151609) ring, and the isocyanate group in 1-hexyl-4-isocyanatobenzene contributes to this anisotropy.

Flexible Alkyl Chains: The hexyl chain provides flexibility, which is crucial for disrupting the perfect crystalline lattice upon heating, allowing for the formation of the intermediate liquid crystalline phase before transitioning to the isotropic liquid. The length of the alkyl chain is a critical parameter; it influences the melting point and the type of mesophase exhibited. Longer chains tend to favor the formation of more ordered smectic phases due to increased van der Waals interactions and a tendency for micro-segregation between the aliphatic chains and the aromatic cores.

Induction and Characterization of Thermotropic Mesophases (e.g., Nematic, Smectic)

Thermotropic liquid crystals exhibit phase transitions as a function of temperature. For a compound like this compound, one would anticipate the potential for nematic and/or smectic phases upon heating the crystalline solid.

Nematic Phase: This is the least ordered liquid crystal phase, characterized by long-range orientational order of the molecular long axes, but no long-range positional order. Molecules are aligned in a common direction, but their centers of mass are randomly distributed. The presence of the polar isocyanate group could promote the necessary orientational order for a nematic phase.

Smectic Phase: In addition to orientational order, smectic phases possess a degree of positional order, with molecules arranged in layers. The hexyl chains of this compound could promote the formation of smectic phases, particularly smectic A (where molecules are orthogonal to the layer planes) or smectic C (where molecules are tilted within the layers).

The characterization of these mesophases would typically involve techniques such as:

Polarized Optical Microscopy (POM): This is a primary tool for identifying liquid crystal phases by observing the unique optical textures that arise from the anisotropic nature of the material. Nematic phases often exhibit "schlieren" or "marbled" textures, while smectic phases show "focal-conic" or "fan-like" textures.

Differential Scanning Calorimetry (DSC): DSC is used to determine the transition temperatures and measure the enthalpy changes (ΔH) associated with phase transitions (e.g., crystal-to-mesophase and mesophase-to-isotropic liquid). These thermodynamic data are crucial for characterizing the stability of the liquid crystal phases.

Without experimental data for this compound, it is not possible to provide a specific data table of its phase transitions.

Structure-Mesophase Relationships in this compound Analogues

The liquid crystalline properties of a homologous series of 4-alkylphenyl isocyanates would be expected to show systematic trends with varying alkyl chain length.

Effect of Alkyl Chain Length: As the length of the alkyl chain (n) increases in 4-alkylphenyl isocyanates, a predictable pattern in mesomorphic behavior is generally observed in calamitic liquid crystals. Initially, with very short chains, the melting points may be too high for a liquid crystal phase to be observed. As the chain lengthens, the melting point generally decreases, and a nematic phase may appear. With further increases in chain length, smectic phases often become more stable and may eventually supplant the nematic phase entirely. This is due to the increasing influence of the aliphatic chains, which favor layered arrangements. An "odd-even" effect is also commonly observed, where the clearing temperatures (the transition from the liquid crystal to the isotropic liquid) alternate between homologues with odd and even numbers of carbon atoms in the alkyl chain.

A hypothetical representation of the relationship between alkyl chain length and transition temperatures for a 4-alkylphenyl isocyanate series is presented in the interactive table below. Please note that this is a generalized trend and not based on experimental data for this specific compound series.

| Alkyl Chain Length (n) | Melting Point (°C) | Clearing Point (°C) | Mesophase Type |

| 4 | ~70 | ~75 | Nematic (Monotropic) |

| 5 | ~65 | ~80 | Nematic |

| 6 | ~60 | ~85 | Nematic |

| 7 | ~58 | ~88 | Nematic, Smectic A |

| 8 | ~55 | ~90 | Smectic A |

| 10 | ~50 | ~92 | Smectic A |

This table is illustrative and based on general trends in calamitic liquid crystals. Specific values for the 4-alkylphenyl isocyanate series are not available.

Computational Predictions of Mesogenic Properties

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be employed to predict the likelihood of a molecule exhibiting liquid crystalline behavior. These calculations can provide insights into key molecular parameters that correlate with mesogenic properties.

Key parameters that can be calculated include:

Molecular Geometry and Aspect Ratio: DFT calculations can optimize the molecular geometry to its lowest energy conformation, allowing for the determination of the molecular length and breadth and thus the aspect ratio. A higher aspect ratio is generally correlated with a greater tendency to form liquid crystal phases.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions. This can help in understanding the nature and directionality of intermolecular interactions, such as dipole-dipole interactions, which are crucial for the formation of ordered phases.

Dipole Moment: The magnitude and direction of the molecular dipole moment can be calculated. A significant dipole moment, particularly along the long molecular axis, can enhance the stability of nematic and smectic phases.

Polarizability Anisotropy (Δα): This parameter quantifies the difference in polarizability along the long and short molecular axes. A large polarizability anisotropy is a strong indicator of potential liquid crystallinity as it relates to the anisotropic van der Waals forces that promote orientational order.

A summary of hypothetical computational predictions for this compound is provided in the table below.

| Parameter | Predicted Value | Significance for Liquid Crystallinity |

| Aspect Ratio | > 3 | Favorable for calamitic mesophase formation |

| Dipole Moment | ~3-4 Debye | Indicates strong polar interactions |

| Polarizability Anisotropy (Δα) | High | Suggests strong anisotropic intermolecular forces |

This table contains hypothetical values to illustrate the type of data obtained from DFT calculations.

External Stimuli Responsiveness of this compound-Containing Liquid Crystal Systems

Liquid crystal systems can be designed to be responsive to a variety of external stimuli, such as light, temperature, electric fields, and magnetic fields. The isocyanate group in this compound could potentially be exploited to create stimuli-responsive materials.

Thermal Responsiveness: As thermotropic liquid crystals, systems based on this compound would inherently be responsive to temperature, changing their phase and optical properties at specific transition temperatures.

Chemical Reactivity of the Isocyanate Group: The isocyanate group is highly reactive towards nucleophiles such as alcohols, amines, and water. This reactivity could be harnessed to create liquid crystal sensors. For example, exposure to certain analytes could trigger a chemical reaction that alters the molecular structure of the liquid crystal, leading to a change in the mesophase and a detectable optical response.

Photo-responsiveness: While this compound itself is not inherently photo-responsive, it could be incorporated into systems with photo-switchable molecules (e.g., azobenzene (B91143) derivatives). The isocyanate group could be used to chemically link the liquid crystal molecule to a photo-responsive unit, creating a material whose liquid crystalline properties can be modulated with light. For instance, the trans-cis isomerization of an incorporated azobenzene moiety upon UV irradiation could disrupt the liquid crystalline order, leading to a phase transition.

Reactivity and Reaction Pathways of 1 Hexyl 4 Isocyanatobenzene

Nucleophilic Addition Reactions of the Isocyanate Group

The most characteristic reaction of isocyanates, including 1-Hexyl-4-isocyanatobenzene, is the nucleophilic addition to the carbon-nitrogen double bond. poliuretanos.net A nucleophile containing an active hydrogen atom attacks the electrophilic carbon of the isocyanate, followed by the addition of the hydrogen to the nitrogen atom. poliuretanos.net The general reactivity is influenced by the electronic nature of the substituents; electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it. poliuretanos.net Consequently, aromatic isocyanates like this compound are generally more reactive than aliphatic ones. poliuretanos.net

The reaction of isocyanates with primary or secondary amines is a straightforward and efficient method for the synthesis of N,N'-disubstituted ureas. wikipedia.orgcommonorganicchemistry.combeilstein-journals.org This reaction typically proceeds at room temperature in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (DCM) without the need for a catalyst. commonorganicchemistry.com When this compound reacts with an amine, the lone pair of the amine's nitrogen atom attacks the central carbon of the isocyanate group, leading to the formation of a stable urea (B33335) derivative.

Similarly, thiourea derivatives can be synthesized. Thioureas have significant applications in various fields, including pharmaceuticals and as precursors in chemical reactions. nih.govanalis.com.my The reaction of this compound with a thiol (R-SH) would lead to the formation of a thiocarbamate, while reaction with a thioamine would yield a thiourea derivative. These derivatives are known for their biological activities and their ability to act as sensors for heavy metals. nih.govbiointerfaceresearch.com

Table 1: Formation of Urea and Thiourea Derivatives

| Reactant | Product | General Structure |

| Primary Amine (R-NH₂) | N-(4-hexylphenyl)-N'-alkylurea | C₆H₁₃-C₆H₄-NH-CO-NH-R |

| Secondary Amine (R₂NH) | N-(4-hexylphenyl)-N',N'-dialkylurea | C₆H₁₃-C₆H₄-NH-CO-NR₂ |

| Ammonia (NH₃) | N-(4-hexylphenyl)urea | C₆H₁₃-C₆H₄-NH-CO-NH₂ |

| Thiol (R-SH) | S-alkyl (4-hexylphenyl)thiocarbamate | C₆H₁₃-C₆H₄-NH-CO-SR |

Isocyanates readily react with compounds containing hydroxyl (-OH) groups, such as alcohols and phenols, to form carbamates (urethanes). wikipedia.orgkuleuven.be This reaction is fundamental to the polyurethane industry. kuleuven.beacs.org The reaction of this compound with an alcohol results in the formation of a urethane (B1682113) linkage. wikipedia.org The reactivity of hydroxyl groups with isocyanates follows the order: primary > secondary > tertiary, largely due to steric hindrance. poliuretanos.net

The reaction with amines is generally faster than with alcohols due to the higher nucleophilicity of the nitrogen atom. researchgate.net The addition of an amine to this compound yields a substituted urea. wikipedia.org These reactions are typically exothermic. poliuretanos.net

Table 2: Products of Reactions with Hydroxyl and Amine Groups

| Nucleophile | Functional Group | Product Class |

| Alcohol (R-OH) | Hydroxyl | Carbamate (B1207046) (Urethane) |

| Water (H₂O) | Hydroxyl | Carbamidic Acid (unstable) → Amine + CO₂ |

| Primary Amine (R-NH₂) | Amine | Urea |

| Secondary Amine (R₂NH) | Amine | Urea |

Cycloaddition Reactions Involving the Isocyanate Moiety

The isocyanate group, with its cumulated double bonds, can participate in cycloaddition reactions. pageplace.de These reactions are valuable for the synthesis of heterocyclic compounds. rsc.orgsemanticscholar.org For instance, isocyanates can act as dienophiles in Diels-Alder reactions, a powerful tool in organic synthesis for forming six-membered rings. pageplace.de

Isocyanates can also undergo [2+2] cycloaddition reactions with various unsaturated compounds. Another important reaction is the cyclotrimerization of isocyanates to form isocyanurates (1,3,5-triazine-2,4,6-triones), which is often catalyzed. tue.nl These cyclic trimers are used to improve the thermal and chemical properties of polymers. tue.nl

Mechanistic Elucidation of Isocyanate Transformations

The fundamental reaction mechanism for isocyanates involves nucleophilic addition to the electrophilic carbonyl carbon of the -N=C=O group. acs.org Theoretical and experimental studies on the alcoholysis of isocyanates suggest that the nucleophilic attack occurs across the N=C bond. kuleuven.beacs.org The reaction can be catalyzed by bases, such as tertiary amines, which can activate the nucleophile. poliuretanos.net

For the reaction with alcohols, a proposed mechanism involves the formation of a complex between the catalyst and the alcohol, which then attacks the isocyanate. researchgate.net Another model suggests the participation of multiple alcohol molecules in the transition state. kuleuven.beacs.org The presence of the electron-donating hexyl group on the phenyl ring of this compound would slightly decrease the electrophilicity of the isocyanate carbon compared to an unsubstituted phenyl isocyanate, thus influencing the reaction rate. researchgate.net

Exploration of Novel Reaction Pathways and Catalyst Development

Research in isocyanate chemistry continues to explore new synthetic methodologies and catalytic systems. The development of efficient catalysts is crucial for controlling the selectivity and rate of isocyanate reactions. tue.nl Catalysts for isocyanate reactions can be broadly classified into Lewis basic catalysts and metal-containing catalysts. tue.nl

Lewis bases like tertiary amines and N-heterocyclic carbenes are effective for promoting nucleophilic additions and cyclotrimerization. tue.nl Organometallic compounds, such as those based on tin, iron, or zinc, are also widely used, particularly in polyurethane formation. nasa.gov The development of new catalysts aims to achieve higher efficiency, better selectivity, and milder reaction conditions for transformations involving isocyanates like this compound. tue.nl Furthermore, isocyanate-mediated reactions are being explored for tagging small molecules and for applications in materials science and drug discovery. nih.gov

Computational Chemistry Applied to 1 Hexyl 4 Isocyanatobenzene Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods provide a foundational understanding of the intrinsic properties of 1-Hexyl-4-isocyanatobenzene at the electronic level.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energy

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the conformational landscape of molecules containing flexible alkyl chains and aromatic systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31+G*, are used to determine the preferred three-dimensional arrangements of the molecule. These studies focus on the rotational barriers around the C-C bonds of the hexyl chain and the C-N bond of the isocyanate group.

Table 1: Calculated Relative Energies of this compound Conformers using DFT

| Conformer | Dihedral Angle (C1-C2-C3-C4 of hexyl chain) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche | 60° | 0.65 |

Note: The data in this table is illustrative and based on typical energy differences for alkyl chain conformations calculated by DFT.

Ab Initio Calculations for High-Accuracy Predictions

For more precise energy and property predictions, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are utilized. While computationally more demanding than DFT, these methods provide a more accurate description of electron correlation effects, which are important for understanding non-covalent interactions and reaction barriers. For systems like phenyl isocyanate, ab initio calculations have been instrumental in elucidating reaction mechanisms, such as urethane (B1682113) formation mdpi.comresearchgate.net. These high-accuracy calculations serve as benchmarks for calibrating more computationally efficient DFT methods.

Molecular Mechanics and Molecular Dynamics Simulations

To explore the dynamic behavior and intermolecular interactions of this compound in a condensed phase, molecular mechanics and molecular dynamics simulations are employed.

Analysis of Intermolecular Interactions and Dimerization

Molecular mechanics force fields, parameterized to reproduce experimental data and high-level quantum chemical calculations, are used to model the interactions between molecules. In the case of isocyanates, dipole-dipole interactions involving the polar N=C=O group play a significant role in their association. Computational studies on phenyl isocyanate and other alkyl-isocyanates have investigated the formation of dimers. The interaction energy in these dimers can be significant, on the order of 24-33 kJ/mol mdpi.comresearchgate.net. These interactions are crucial for understanding the bulk properties and reactivity of isocyanates. The formation of dimers and higher-order oligomers can act as a starting point for polymerization reactions researchgate.net.

Table 2: Calculated Interaction Energies for Phenyl Isocyanate Dimer Configurations

| Dimer Configuration | Method | Interaction Energy (kJ/mol) |

|---|---|---|

| Antiparallel (stacked) | DFT | -28.5 |

| T-shaped | MP2 | -25.2 |

Note: The data in this table is illustrative and based on findings for phenyl isocyanate dimerization studies.

Conformational Analysis of the Hexyl Chain and Aromatic Ring

Molecular dynamics (MD) simulations provide a means to explore the conformational space of the flexible hexyl chain and its dynamic relationship with the aromatic ring over time. By simulating the molecule's motion, researchers can understand how the chain folds and rotates, and how these movements are influenced by the surrounding environment. The planarity of the aromatic ring is generally maintained, while the hexyl chain explores a variety of conformations. The isocyanate group's orientation with respect to the ring can also fluctuate, which has implications for its reactivity.

Spectroscopic Property Predictions (e.g., Vibrational, NMR)

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, DFT calculations are commonly used to predict vibrational and NMR spectra.

The predicted vibrational frequencies, obtained from the second derivatives of the energy with respect to atomic displacements, can be correlated with experimental infrared (IR) and Raman spectra. The characteristic asymmetric stretching of the N=C=O group is a prominent feature and is sensitive to the electronic environment. Studies on substituted phenyl isocyanates have shown that the position of this band is influenced by the nature and position of other substituents on the aromatic ring nih.gov.

NMR chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These calculations can predict the ¹H and ¹³C NMR spectra. The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing nature of the isocyanate group and the electronic effects of the hexyl substituent. Furthermore, the calculated chemical shifts are sensitive to the molecular conformation, making them a useful tool for conformational analysis of the hexyl chain rsc.org. By comparing calculated and experimental spectra, the predominant conformations in solution can be identified.

Table 3: Predicted Vibrational Frequencies for Key Modes in a Phenyl Isocyanate Analog

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Asymmetric Stretch | N=C=O | 2275 |

| Symmetric Stretch | N=C=O | 1420 |

| C-H Stretch (Aromatic) | C-H | 3050-3100 |

Note: The data in this table is illustrative and based on DFT calculations for substituted phenyl isocyanates.

Development of Computational Models for Isocyanate Chemistry

The unique reactivity of the isocyanate group, characterized by the electrophilic carbon atom situated between two electronegative atoms (nitrogen and oxygen), has spurred significant interest in the development of computational models to understand and predict the behavior of isocyanate-containing systems. researchgate.netnih.gov For molecules such as this compound, which combines an aromatic isocyanate with an aliphatic chain, a multi-faceted computational approach is necessary. This involves both high-level quantum mechanical calculations to elucidate reaction mechanisms and the development of classical force fields for larger-scale molecular dynamics simulations.

Quantum-Chemical Approaches

Quantum-chemical methods, particularly Density Functional Theory (DFT), are instrumental in studying the electronic structure and reactivity of isocyanates. rsc.orgchemrxiv.org These methods provide detailed insights into reaction pathways, transition states, and the influence of substituents on reactivity.

For aromatic isocyanates like phenyl isocyanate, a close analog to the aromatic portion of this compound, DFT calculations have been employed to investigate reactions with nucleophiles such as alcohols. researchgate.net Studies have utilized functionals like B3LYP with various basis sets (e.g., 6-311++G(df,p)) to model these reactions. researchgate.net The findings from such studies on phenyl isocyanate can be extrapolated to understand the reactivity of this compound, with the hexyl group primarily exerting steric and slight electronic effects.

A key area of investigation has been the mechanism of urethane formation. Theoretical calculations have shown that the reaction of phenyl isocyanate with methanol associates proceeds through a concerted, asymmetric, late transition state. pleiades.online The energy barrier for this reaction is influenced by the degree of alcohol association. researchgate.net The presence of the hexyl group in this compound is not expected to fundamentally alter this mechanism, though it may influence the energetics due to its electron-donating and steric properties.

Recent research has also focused on the synthesis of isocyanates, employing high-level methods like DLPNO-CCSD(T) and various DFT protocols to study reaction mechanisms. rsc.orgchemrxiv.org For instance, the rearrangement of phenylnitrile oxide to phenyl isocyanate has been investigated, with computational results elucidating the role of catalysts and the effect of substituents on the phenyl ring on the reaction kinetics. chemrxiv.org While a hexyl group was not specifically studied, the general principles regarding the influence of electronic and steric effects of substituents can be applied to this compound.

To illustrate the type of data generated from these quantum-chemical studies, the following table presents hypothetical calculated thermodynamic parameters for the reaction of this compound with methanol, based on typical values for similar aromatic isocyanates.

| Parameter | Value (kcal/mol) |

| Activation Energy (Ea) | 15.2 |

| Enthalpy of Reaction (ΔH) | -25.8 |

| Gibbs Free Energy of Activation (ΔG‡) | 28.5 |

| Gibbs Free Energy of Reaction (ΔG) | -18.9 |

Development of Classical Force Fields

While quantum-chemical methods are powerful for studying reaction mechanisms, they are computationally expensive for large systems. Classical molecular mechanics force fields offer a computationally efficient alternative for simulating the bulk properties and dynamics of materials containing this compound. However, the development of accurate force fields for isocyanates has been a challenge due to the reactive and polar nature of the NCO group. nih.gov

A typical force field includes terms for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. arxiv.orgarxiv.org The parameterization of these terms is crucial for the accuracy of the simulation.

For the aliphatic hexyl chain of this compound, parameters can often be adapted from existing well-established force fields such as OPLS (Optimized Potentials for Liquid Simulations) or AMBER. arxiv.org The primary challenge lies in the parameterization of the aromatic ring and the isocyanate group, as well as the interactions between them.

The treatment of 1-4 interactions (interactions between atoms separated by three bonds) is a critical aspect of force field development, as it significantly influences the conformational preferences of the molecule. arxiv.orgarxiv.org Traditional force fields often use a combination of dihedral terms and scaled non-bonded interactions to model these interactions. arxiv.org

Recent advancements in force field development include automated parameterization toolkits that leverage quantum chemistry calculations to derive force field parameters. simtk.orgnih.gov These approaches aim to improve the accuracy and transferability of force fields. For a molecule like this compound, a robust force field would require careful parameterization of the dihedral angles governing the orientation of the isocyanate group relative to the phenyl ring and the rotation of the hexyl chain.

The following table provides an example of the types of parameters that would be defined in a classical force field for the isocyanate group in this compound. These are illustrative values based on common force fields.

| Interaction | Atom Types | Parameters |

| Bond Stretching | C=N | k_b = 570 kcal/mol/Ų, r_eq = 1.22 Š|

| C=O | k_b = 650 kcal/mol/Ų, r_eq = 1.18 Š| |

| Angle Bending | N=C=O | k_θ = 80 kcal/mol/rad², θ_eq = 175° |

| C_ar-N=C | k_θ = 70 kcal/mol/rad², θ_eq = 125° | |

| Dihedral Torsion | C_ar-C_ar-N=C | V_n = 2.5 kcal/mol, n = 2, γ = 180° |

Derivatization Strategies and Synthetic Transformations

Selective Functionalization of the Isocyanate Group for New Molecular Architectures

The isocyanate (–N=C=O) group is a highly electrophilic moiety, making it susceptible to attack by a wide array of nucleophiles. This reactivity is the cornerstone for constructing new molecular architectures, primarily through the formation of ureas and carbamates. wikipedia.orgresearchgate.net

The reaction of 1-hexyl-4-isocyanatobenzene with primary or secondary amines leads to the formation of N,N'-disubstituted ureas. wikipedia.orgcommonorganicchemistry.com This reaction is typically rapid and proceeds under mild conditions, often at room temperature in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (DCM). commonorganicchemistry.com The resulting urea (B33335) derivatives are valuable in various fields, including medicinal chemistry and materials science, due to their ability to form strong hydrogen bonds.

Similarly, the reaction with alcohols or phenols yields carbamates (urethanes). organic-chemistry.orgorganic-chemistry.org This transformation is fundamental in polyurethane chemistry and is also used to introduce carbamate (B1207046) moieties into pharmacologically active molecules. The reaction can be catalyzed by bases or certain organometallic compounds to enhance the reaction rate, especially with less reactive alcohols. researchgate.net

The selective functionalization of the isocyanate group allows for the synthesis of a diverse library of compounds from a single precursor. The properties of the resulting molecules can be finely tuned by varying the nucleophile used in the reaction.

Table 1: Representative Synthesis of Urea Derivatives from this compound

| Amine Reactant | Product Name |

| Aniline (B41778) | 1-(4-Hexylphenyl)-3-phenylurea |

| Diethylamine | 1-(4-Hexylphenyl)-3,3-diethylurea |

| Benzylamine | 1-Benzyl-3-(4-hexylphenyl)urea |

| Piperidine | 1-(4-Hexylphenyl)piperidine-1-carboxamide |

Table 2: Representative Synthesis of Carbamate Derivatives from this compound

| Alcohol/Phenol Reactant | Product Name |

| Methanol | Methyl (4-hexylphenyl)carbamate |

| Phenol | Phenyl (4-hexylphenyl)carbamate |

| Isopropanol | Isopropyl (4-hexylphenyl)carbamate |

| Benzyl alcohol | Benzyl (4-hexylphenyl)carbamate |

Introduction of Diverse Functional Groups via the Hexyl Chain and Aromatic Moiety

Beyond the reactivity of the isocyanate group, the hexyl chain and the aromatic ring of this compound provide additional opportunities for introducing diverse functional groups. These transformations can be performed on the parent molecule (if the isocyanate is protected or if reaction conditions are selective) or, more commonly, on the urea or carbamate derivatives synthesized in the first step.

The aromatic ring is susceptible to electrophilic aromatic substitution (EAS) reactions. minia.edu.egmasterorganicchemistry.comlumenlearning.com The hexyl group is an ortho-, para-directing activator, while the isocyanate group (or its urea/carbamate derivatives) can have varying directing effects. Common EAS reactions include:

Nitration : Introduction of a nitro group (–NO2) using a mixture of nitric acid and sulfuric acid. lumenlearning.com

Halogenation : Introduction of halogen atoms (e.g., –Br, –Cl) using reagents like Br2 with a Lewis acid catalyst (e.g., FeBr3). lumenlearning.com

Friedel-Crafts Alkylation/Acylation : Introduction of alkyl or acyl groups, though these reactions may be complicated by the reactivity of the isocyanate group. lumenlearning.com

The hexyl chain can be functionalized through free-radical reactions, typically at positions away from the aromatic ring, although this approach often lacks selectivity. A more controlled approach would involve using a starting material where the hexyl chain is already functionalized (e.g., containing a double bond or a terminal halide) before the introduction or formation of the isocyanate group.

Table 3: Potential Products from Electrophilic Aromatic Substitution on this compound Derivatives

| Reaction | Reagents | Major Product(s) |

| Bromination | Br₂, FeBr₃ | 1-(2-Bromo-4-hexylphenyl)-3-substituted urea |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Hexyl-2-nitrophenyl)-3-substituted urea |

| Sulfonation | Fuming H₂SO₄ | 2-Hexyl-5-(substituted-ureido)benzenesulfonic acid |

Synthesis of Heterocyclic Compounds Incorporating this compound Fragments

Aryl isocyanates are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. researchgate.netamazonaws.com The this compound fragment can be incorporated into these ring systems, imparting lipophilicity and potentially influencing the biological activity and material properties of the final products.

One common strategy involves the reaction of isocyanates with bifunctional nucleophiles. For example, reaction with compounds containing both an amine and a hydroxyl group (e.g., ethanolamine) can lead to the formation of cyclic carbamates like oxazolidinones. Similarly, reactions with ortho-substituted anilines, such as 2-aminophenol or 2-aminothiophenol, can be used to construct benzoxazole or benzothiazole derivatives after initial urea formation followed by cyclization.

Furthermore, isocyanates can participate in cycloaddition reactions. For instance, they can react with enamines or other electron-rich species in [3+3] or other cycloaddition pathways to form six-membered heterocyclic rings like pyridinones or pyrimidinones. organic-chemistry.org The specific heterocyclic system obtained depends on the reaction partner and the conditions employed.

Application of this compound as a Chemical Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substantial portions of all starting materials. nih.govfrontiersin.org While many well-known MCRs, such as the Ugi and Passerini reactions, are based on isocyanides, there are important MCRs that utilize isocyanates as key components. wikipedia.orgwikipedia.orgwalisongo.ac.idbeilstein-journals.orgnih.govorganic-chemistry.orgnih.govorganic-chemistry.orgnih.govnih.gov

This compound can serve as a precursor in such reactions to generate structurally diverse and complex molecules. For example, isocyanates can be used in place of carboxylic acids in certain Ugi-type reactions. nih.gov In these reactions, the isocyanate can trap the nitrilium ion intermediate formed from the condensation of an aldehyde, an amine, and an isocyanide, leading to the formation of complex triazine-dione scaffolds or other highly substituted heterocycles.

The use of this compound in MCRs allows for the rapid generation of libraries of complex molecules bearing the 4-hexylphenyl moiety. This approach is highly valuable in drug discovery and materials science, where the exploration of a large chemical space is often required to identify compounds with desired properties.

Supramolecular Assembly and Self Organized Structures

Principles of Non-Covalent Interactions in 1-Hexyl-4-isocyanatobenzene Systems

The self-assembly of this compound is primarily directed by a combination of non-covalent interactions, which, although individually weak, collectively dictate the formation of stable supramolecular structures. The key interactions at play include hydrogen bonding, π-π stacking, and van der Waals forces.

Formation of Supramolecular Entities through Hydrogen Bonding and π-π Stacking

In the absence of reactive species, the isocyanate group of this compound can engage in weak hydrogen bonding. For instance, in the presence of trace amounts of water, the isocyanate can react to form a carbamic acid, which is unstable and decomposes to an amine. This amine can then react with another isocyanate molecule to form a urea (B33335) linkage (-NH-CO-NH-). The N-H groups in these urea linkages are excellent hydrogen bond donors, and the carbonyl oxygen is a hydrogen bond acceptor. nih.govresearchgate.net This can lead to the formation of extended hydrogen-bonded chains or networks, a common feature in the solid-state structures of polyurethanes and polyureas. mdpi.comsemanticscholar.org

Self-Assembly into Ordered Structures (e.g., Dimers, Oligomers, Higher Aggregates)

The combination of hydrogen bonding and π-π stacking, along with van der Waals forces from the hexyl chains, drives the self-assembly of this compound into a hierarchy of ordered structures. Initially, molecules may form dimers through π-π stacking of the phenyl rings. If urea linkages are formed, as described above, these dimers can be further stabilized and linked into oligomers and higher aggregates through hydrogen bonding.

| Interaction Type | Participating Moieties | Typical Energy (kJ/mol) | Role in Assembly |

|---|---|---|---|

| Hydrogen Bonding (in derivative structures) | N-H (donor), C=O (acceptor) | 10 - 40 | Directional linkage of molecules into chains or networks. |

| π-π Stacking | Phenyl rings | 5 - 50 | Initial dimerization and columnar ordering. |

| van der Waals Forces | Hexyl chains | < 5 per CH2 group | Packing and stabilization of the hydrophobic domains. |

Modulation of Supramolecular Architecture via External Stimuli

The self-assembled structures of this compound-derived materials are not necessarily static. Their supramolecular architecture can potentially be modulated by external stimuli, a hallmark of "smart" or responsive materials. mdpi.comnih.govacs.org

Temperature: Thermal energy can disrupt weaker non-covalent interactions. For instance, an increase in temperature could lead to the dissociation of π-stacked dimers or the disruption of hydrogen-bonded networks, leading to a change in the material's properties. acs.org

Solvent: The polarity of the solvent can have a profound effect on the self-assembly process. In polar solvents, hydrophobic interactions between the hexyl chains would be a dominant driving force for aggregation. In nonpolar solvents, dipole-dipole interactions and hydrogen bonding would be more influential.

Light: While this compound itself is not inherently photoresponsive, it could be incorporated into systems with photo-switchable molecules. Irradiation with light of a specific wavelength could then trigger a conformational change in the photo-switchable unit, leading to a disruption or alteration of the supramolecular assembly.

The ability to control the supramolecular structure through external stimuli opens up possibilities for applications in sensors, actuators, and controlled-release systems. mdpi.compatsnap.com

Design of Functional Supramolecular Materials Based on this compound

The principles of self-assembly can be harnessed to design functional materials with tailored properties. By chemically modifying the this compound molecule or co-assembling it with other components, a wide range of supramolecular structures and functionalities can be achieved.

For example, the reactive isocyanate group can be used as a chemical handle to attach other functional moieties before or after the self-assembly process. researchgate.netpflaumer.com This could include chromophores for optical applications, redox-active units for electronic materials, or biocompatible segments for biomedical applications. The self-assembly of these functionalized building blocks would then lead to the spontaneous formation of ordered materials where the functional units are arranged in a precise and predictable manner.

Furthermore, the isocyanate group's ability to form strong, stable urethane (B1682113) and urea linkages makes it a valuable component in the construction of robust supramolecular polymers. mdpi.comindustrialchemicals.gov.au These materials combine the processability of polymers with the dynamic and responsive nature of supramolecular assemblies. The design of such materials based on this compound could lead to the development of advanced coatings, adhesives, and elastomers with self-healing capabilities or other smart functionalities. nih.gov

Future Research Directions and Emerging Applications

Advanced Material Design Incorporating 1-Hexyl-4-isocyanatobenzene

The molecular structure of this compound makes it an excellent candidate for the design of advanced polymers and materials. The hexyl chain can impart flexibility and solubility, while the aromatic ring offers rigidity and potential for π-π stacking interactions. The isocyanate group is highly reactive towards nucleophiles such as alcohols, amines, and water, allowing for the formation of polyurethanes, polyureas, and other copolymers. wikipedia.org

Future research will likely focus on synthesizing novel polymers where this compound is a key monomer. By carefully selecting co-monomers, researchers can fine-tune the properties of the resulting materials. For instance, copolymerization with long-chain diols could lead to the development of soft, flexible elastomers with potential applications in seals, coatings, and biomedical devices. Conversely, reaction with rigid aromatic diamines could produce high-strength, thermally stable polymers suitable for engineering applications. The synthesis of liquid crystalline polyurethanes from various diisocyanates and diols has been a subject of interest, suggesting a potential avenue for creating ordered polymer structures with unique optical properties. buaa.edu.cnacs.orgresearchgate.net

Sustainable Synthesis and Green Chemistry Innovations for Isocyanate Derivatives

The traditional synthesis of isocyanates often involves the use of phosgene (B1210022), a highly toxic and hazardous chemical. nwo.nlresearchgate.net A major thrust of future research will be the development of sustainable and phosgene-free synthetic routes for this compound and other isocyanate derivatives. google.comnih.gov Green chemistry principles are guiding the exploration of alternative pathways that are safer, more environmentally friendly, and economically viable.

One promising approach is the catalytic carbonylation of nitroaromatics, which avoids the use of phosgene. universiteitleiden.nlresearchgate.net Research in this area aims to develop highly efficient and selective catalysts, potentially based on palladium or other transition metals, for the reductive carbonylation of 1-hexyl-4-nitrobenzene. Another green approach involves the thermal decomposition of carbamates, which can be synthesized from amines and carbonates, offering a phosgene-free route to isocyanates. researchgate.net The development of bio-based isocyanates from renewable resources like vegetable oils, sugars, or lignin (B12514952) is also a growing field of interest, which could inspire sustainable routes for aromatic isocyanates. chemrxiv.orgrsc.org Furthermore, the use of CO2 as a C1 source for the synthesis of isocyanate precursors is being investigated as a method to reduce greenhouse gas emissions. rsc.org

| Synthesis Approach | Description | Potential Advantages |

| Catalytic Carbonylation | Reductive carbonylation of the corresponding nitro compound using a transition metal catalyst. universiteitleiden.nlresearchgate.net | Avoids the use of highly toxic phosgene. nwo.nl |

| Carbamate (B1207046) Decomposition | Thermal decomposition of a carbamate precursor, which can be synthesized without phosgene. researchgate.net | Phosgene-free route with potentially recyclable byproducts. |

| Bio-based Feedstocks | Deriving the aromatic precursor from renewable sources like lignin. chemrxiv.orgrsc.org | Reduces reliance on petrochemicals and enhances sustainability. |

| CO2 as a C1 Source | Utilizing carbon dioxide in the synthesis of isocyanate precursors. rsc.org | Contributes to carbon capture and utilization. |

Exploration of Smart and Responsive Materials

The incorporation of this compound into polymer architectures opens up possibilities for creating "smart" or "responsive" materials. These materials can change their properties in response to external stimuli such as temperature, light, pH, or electric fields. The isocyanate group can be used to graft responsive moieties onto polymer backbones or to create cross-links that can be reversibly broken and reformed.

An area of significant potential is the development of self-healing materials. By incorporating dynamic covalent bonds, such as urethane (B1682113) linkages that can dissociate and re-associate upon heating, materials containing this compound could be designed to repair damage. Furthermore, the introduction of photo-responsive groups could lead to materials that change shape or color when exposed to specific wavelengths of light. The principles of designing liquid crystalline polymers, which exhibit ordered structures sensitive to external fields, could be applied to create novel sensors and actuators. tcichemicals.comresearchgate.net

Integration with Nanotechnology and Interface Science

The isocyanate group of this compound provides a reactive handle for the functionalization of nanoparticles and surfaces. This opens up a wide range of possibilities for integrating this compound with nanotechnology to create advanced hybrid materials with enhanced properties.